PF-562271: A Technical Guide to FAK and PYK2 Inhibition Selectivity
PF-562271: A Technical Guide to FAK and PYK2 Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (PYK2).[1] FAK and PYK2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling pathways governing cell survival, proliferation, migration, and invasion.[1][2] Their upregulation and increased activity are implicated in the progression and metastasis of various solid tumors, making them attractive targets for cancer therapy.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 for FAK and PYK2, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Inhibition Data
The inhibitory activity of PF-562271 against FAK, PYK2, and other kinases has been characterized in both biochemical (cell-free) and cell-based assays. The compound demonstrates high potency for FAK and exhibits a clear selectivity over PYK2.
Biochemical (Cell-Free) Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-562271 against purified FAK and PYK2 enzymes.
| Kinase | IC50 (nM) | Reference(s) |
| FAK | 1.5 | [3][4][5][6][7][8][9] |
| PYK2 | 13-14 | [3][6][7][8][9] |
Cell-Based Kinase Inhibition
In cellular assays, PF-562271 effectively inhibits the autophosphorylation of FAK, a key step in its activation.
| Assay | Cell Line | IC50 (nM) | Reference(s) |
| FAK Autophosphorylation (p-FAK Y397) | Inducible cell-based assay | 5 | [3][5][8][9][10] |
Kinase Selectivity Profile
PF-562271 has been screened against a panel of other kinases to determine its selectivity. It generally displays over 100-fold selectivity for FAK against most other kinases, with the exception of some Cyclin-Dependent Kinases (CDKs) where inhibition is observed at higher concentrations.[5][10]
| Kinase Family | Specific Kinases | Inhibition | Reference(s) |
| CDKs | CDK1/B, CDK2/E, CDK3/E, CDK5/p35 | 30-120 nM IC50 in recombinant enzyme assays | [8][10] |
| Src Family Kinases | Fyn | 277 nM IC50 | [4] |
Experimental Protocols
This section details the methodologies used in key experiments to characterize the inhibitory activity and selectivity of PF-562271.
In Vitro Kinase Assay (FAK and PYK2)
This protocol describes a common method for determining the IC50 of PF-562271 against purified FAK and PYK2.
Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK or PYK2 kinase activity in a cell-free system.
Materials:
-
Purified, activated FAK kinase domain (e.g., amino acids 410-689) or full-length PYK2.
-
ATP.
-
Substrate: A random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr).
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.
-
PF-562271 serially diluted at desired concentrations.
-
Anti-phosphotyrosine antibody (e.g., PY20).
-
HRP-conjugated secondary antibody.
-
HRP substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
96-well plates.
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Plate reader.
Procedure:
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add the substrate, p(Glu/Tyr), to each well.
-
Add serially diluted PF-562271 to the appropriate wells. A vehicle control (e.g., DMSO) should be included.
-
Add the purified FAK or PYK2 enzyme to each well to initiate the kinase reaction.
-
Add ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding a stop solution or by washing the plate.
-
Detect the level of substrate phosphorylation using an ELISA-based method: a. Add a primary antibody that recognizes phosphorylated tyrosine residues (e.g., PY20). b. Incubate and then wash the wells. c. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Incubate and then wash the wells. e. Add an HRP substrate and allow the color to develop. f. Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of PF-562271 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Hill-Slope Model).[7]
Cell-Based FAK Autophosphorylation Assay
This protocol outlines a method to measure the inhibition of FAK autophosphorylation at tyrosine 397 (Y397) in a cellular context.
Objective: To determine the concentration of PF-562271 required to inhibit 50% of FAK phosphorylation at Y397 in intact cells.
Materials:
-
A suitable cell line with detectable FAK expression and phosphorylation (e.g., engineered cell line with inducible FAK expression, or a cancer cell line with high endogenous FAK activity).
-
Cell culture medium and supplements.
-
PF-562271 serially diluted at desired concentrations.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-FAK (Y397) and anti-total FAK.
-
Secondary antibodies.
-
Western blot or ELISA reagents and equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere and grow.
-
If using an inducible system, induce the expression of FAK.
-
Treat the cells with serially diluted PF-562271 for a specified period. Include a vehicle control.
-
Wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the levels of phosphorylated FAK (p-FAK Y397) and total FAK using either Western blotting or ELISA:
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane and then incubate with the primary antibodies for p-FAK (Y397) and total FAK. d. Wash the membrane and then incubate with the appropriate secondary antibodies. e. Detect the protein bands using a suitable detection reagent and imaging system. f. Quantify the band intensities and normalize the p-FAK signal to the total FAK signal.
-
ELISA: a. Use a sandwich ELISA kit specifically designed to detect p-FAK (Y397) and total FAK. b. Follow the manufacturer's instructions for the assay.
-
-
Calculate the percent inhibition of FAK phosphorylation for each concentration of PF-562271 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks involving FAK and PYK2, as well as the experimental procedures, can aid in understanding the mechanism of action of PF-562271.
FAK and PYK2 Signaling Pathways
FAK and PYK2 are key mediators of signals from integrins and growth factor receptors. Their activation leads to the recruitment and phosphorylation of numerous downstream effectors, ultimately influencing cell behavior. While they share some downstream pathways, they also have distinct roles.[11][12]
Caption: Simplified FAK and PYK2 signaling pathways and the inhibitory action of PF-562271.
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the key steps in the in vitro kinase assay used to determine the IC50 of PF-562271.
Caption: Workflow for determining the in vitro kinase inhibition profile of PF-562271.
Experimental Workflow: Cell-Based FAK Autophosphorylation Assay
This diagram outlines the general workflow for assessing the inhibitory effect of PF-562271 on FAK phosphorylation in a cellular environment.
Caption: Workflow for the cell-based FAK autophosphorylation inhibition assay.
Conclusion
PF-562271 is a highly potent inhibitor of FAK with a clear, approximately 10-fold, selectivity over the closely related kinase PYK2 in biochemical assays. This selectivity is maintained in cellular contexts, where PF-562271 effectively inhibits FAK autophosphorylation at nanomolar concentrations. Its high selectivity against a broad panel of other kinases underscores its utility as a targeted therapeutic agent. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with PF-562271 and investigating the roles of FAK and PYK2 in health and disease. Further research continues to explore the full therapeutic potential of this and other FAK inhibitors in various oncological and non-oncological indications.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PF-562271 (VS-6062) | FAK/Pyk2 inhibitor Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
